

Physical and chemical properties of 3-Nitrophenetole

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Compound of Interest

Compound Name: 3-Nitrophenetole

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An In-depth Technical Guide to 3-Nitrophenetole Abstract

3-Nitrophenetole (1-ethoxy-3-nitrobenzene) is an important aromatic ether with significant applications as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyestuffs. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic data for characterization, a validated synthesis protocol, and essential safety and handling information. The content herein is curated for researchers, chemists, and professionals in the field of drug development, offering both fundamental data and practical insights into the compound's reactivity and application.

Introduction

3-Nitrophenetole, a derivative of phenetole, is characterized by an ethoxy group and a nitro group attached to a benzene ring at positions 1 and 3, respectively. The electronic properties of these substituents—the electron-donating ethoxy group and the electron-withdrawing nitro group—impart a unique reactivity profile to the aromatic ring, making it a versatile precursor in organic synthesis. Its structural motif is found in various compounds of interest in medicinal chemistry and materials science. This document serves as a technical resource, consolidating critical data and methodologies related to **3-Nitrophenetole** to support ongoing research and development efforts.

Molecular and Physical Properties

The physical characteristics of a compound are fundamental to its handling, application, and purification. **3-Nitrophenetole** is a solid at room temperature with a faint yellow appearance. The key physical and molecular properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	1-ethoxy-3-nitrobenzene	[1]
Synonyms	m-Nitrophenetole, 3-Ethoxynitrobenzene	[1]
CAS Number	621-52-3	[1]
Molecular Formula	C ₈ H ₉ NO ₃	[1]
Molecular Weight	167.16 g/mol	[1]
Appearance	Pale yellow crystalline solid	[2]
Melting Point	96-98 °C	[3] [4] [5]
Boiling Point	194 °C at 70-93 hPa	[3] [4] [5]
Density	1.49 g/cm ³ at 20 °C	[4] [5] [6]
Solubility	Insoluble in water; soluble in organic solvents like ether.	[3] [4]

Spectroscopic Data for Characterization

Accurate identification of **3-Nitrophenetole** relies on various spectroscopic techniques. Below are the expected spectral data that serve as a fingerprint for the compound.

- **¹H NMR** (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For **3-Nitrophenetole**, the expected signals would correspond to the aromatic protons and the protons of the ethyl group. The chemical shifts are influenced by the electronic environment created by the nitro and ethoxy groups.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum reveals the number and types of carbon atoms. The aromatic carbons will appear in the downfield region (typically 110-160 ppm), with their exact shifts determined by the substituents. The carbons of the ethoxy group will be found in the upfield region.
- IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational frequencies for **3-Nitrophenetole** include strong absorptions corresponding to the C-O-C ether linkage, and the symmetric and asymmetric stretching of the N-O bonds in the nitro group. The NIST WebBook provides reference IR spectra for 3-nitrophenol, a related compound.[7]
- Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. For **3-Nitrophenetole**, the molecular ion peak $[\text{M}]^+$ would be observed at $m/z = 167$. Fragmentation patterns would likely involve the loss of the ethyl group or the nitro group.

Chemical Properties and Reactivity

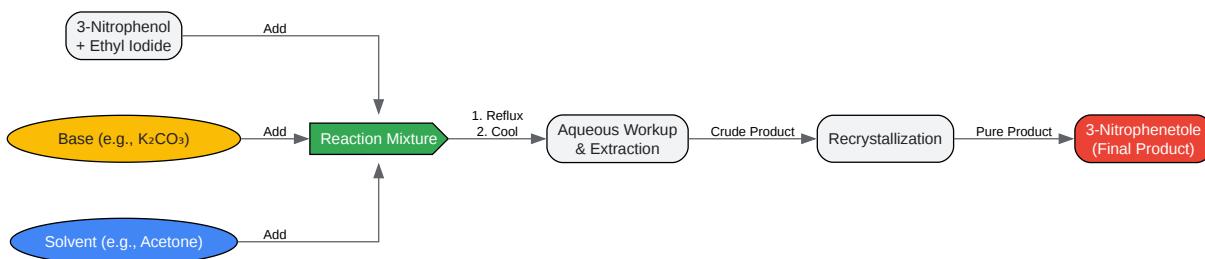
The reactivity of **3-Nitrophenetole** is governed by the interplay between the activating, ortho-para directing ethoxy group and the deactivating, meta-directing nitro group.

- Electrophilic Aromatic Substitution: The positions ortho and para to the ethoxy group (positions 2, 4, and 6) are activated, while the positions ortho and para to the nitro group (positions 2, 4, and 5) are deactivated. This complex interplay directs incoming electrophiles, often leading to a mixture of products.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl , $\text{H}_2/\text{Pd-C}$). This transformation yields 3-ethoxyaniline, a valuable intermediate for the synthesis of dyes and pharmaceuticals.
- Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution, although this is less common than for ortho- or para-substituted nitroaromatics.

Synthesis Protocol: Williamson Ether Synthesis

The most common and reliable method for preparing **3-Nitrophenetole** is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[8][9][10] In this case, 3-nitrophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethylating agent like ethyl iodide or diethyl sulfate.[8][9]

Diagram of the Synthesis Workflow



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Caption: Workflow for the Williamson ether synthesis of **3-Nitrophenetole**.

Step-by-Step Methodology

Materials:

- 3-Nitrophenol
- Ethyl iodide (or diethyl sulfate)
- Potassium carbonate (K₂CO₃), anhydrous
- Acetone (or DMF), anhydrous
- Diethyl ether
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, and standard glassware.

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone. The use of a polar aprotic solvent like acetone or DMF is recommended. [\[11\]](#)
- Addition of Alkylating Agent: While stirring the mixture, add ethyl iodide (1.2 eq) dropwise at room temperature.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any unreacted 3-nitrophenol. [\[12\]](#)
- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude **3-Nitrophenetole**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pale yellow crystals of **3-Nitrophenetole**.
- Characterization: Confirm the identity and purity of the final product using melting point determination and spectroscopic methods (NMR, IR).

Applications in Research and Drug Development

3-Nitrophenetole serves as a key building block in the synthesis of more complex molecules.

- Pharmaceutical Intermediates: The reduction of the nitro group to an amine provides 3-ethoxyaniline, a precursor for various pharmaceutical agents. Nitrophenols and their derivatives are used in the synthesis of kinase inhibitors and other therapeutic compounds. [3][13]
- Hypoxia-Activated Prodrugs: Nitroaromatic compounds are extensively studied as bioreductive prodrugs that can be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors.[14] The nitro group is reduced to a cytotoxic species, offering a targeted approach to cancer therapy.
- Dye Synthesis: Amino phenols and their derivatives are foundational in the dye industry.

Safety and Handling

3-Nitrophenetole should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

- Hazards: It is harmful if swallowed.[1] It can cause skin and serious eye irritation. Finely divided dust may form explosive mixtures with air.[15]
- Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[16]
- Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.[15][16]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][17]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material and its container should be treated as hazardous waste.[16]

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